4-Benzyl-1-((3-fluorophenyl)sulfonyl)piperidine
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Overview
Description
4-Benzyl-1-((3-fluorophenyl)sulfonyl)piperidine is a synthetic organic compound with the molecular formula C18H20FNO2S It is characterized by the presence of a piperidine ring substituted with a benzyl group and a 3-fluorophenylsulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Benzyl-1-((3-fluorophenyl)sulfonyl)piperidine typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors such as 1,2-diamines and sulfonium salts.
Introduction of the Benzyl Group: The benzyl group can be introduced via nucleophilic substitution reactions using benzyl halides.
Attachment of the 3-Fluorophenylsulfonyl Group: This step involves the reaction of the piperidine derivative with 3-fluorobenzenesulfonyl chloride under basic conditions.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques.
Chemical Reactions Analysis
Types of Reactions: 4-Benzyl-1-((3-fluorophenyl)sulfonyl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or piperidine ring positions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Benzyl halides in the presence of a base like sodium hydride.
Major Products:
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced piperidine derivatives.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
4-Benzyl-1-((3-fluorophenyl)sulfonyl)piperidine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Benzyl-1-((3-fluorophenyl)sulfonyl)piperidine involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
- 1-Benzyl-4-(tert-butyl)-4-((4-fluorophenyl)sulfonyl)piperidine
- 1-(4-Fluorophenylsulfonyl)piperidine
- 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole
Comparison: 4-Benzyl-1-((3-fluorophenyl)sulfonyl)piperidine is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity profiles .
Biological Activity
4-Benzyl-1-((3-fluorophenyl)sulfonyl)piperidine is a synthetic compound belonging to the piperidine class, which has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The sulfonyl group enhances binding affinity, while the fluorophenyl moiety contributes to the compound's specificity. This compound has been studied for its potential as an enzyme inhibitor, particularly against acetylcholinesterase (AChE) and other serine proteases.
Structure-Activity Relationship (SAR)
The effectiveness of piperidine derivatives often hinges on their structural components. In the case of this compound, modifications to the benzyl and sulfonyl groups can significantly influence biological activity. For instance:
- Substituents on the benzene ring : Variations in the position and nature of substituents can enhance or diminish enzyme inhibitory activity.
- Alkyl chain length : Changes in the alkyl linker length between the piperidine and benzene rings have shown to affect potency.
1. Enzyme Inhibition
Research indicates that compounds similar to this compound exhibit significant inhibition against AChE, an enzyme linked to neurodegenerative diseases such as Alzheimer's. The IC50 values for related piperidine derivatives have demonstrated potent inhibitory effects:
Compound | IC50 (nM) | Target Enzyme |
---|---|---|
Compound A | 0.56 | AChE |
Compound B | 1.2 | HGFA |
These findings suggest that modifications in the piperidine structure can lead to enhanced AChE inhibition, indicating potential therapeutic applications in treating cognitive disorders .
2. Antibacterial Activity
The antibacterial properties of sulfonamide-containing compounds have been well-documented. Research shows that derivatives of this compound exhibit moderate to strong antibacterial activity against various strains:
Bacterial Strain | Activity Level |
---|---|
Salmonella typhi | Moderate |
Bacillus subtilis | Strong |
Escherichia coli | Weak |
These results underscore the potential utility of this compound in developing new antibacterial agents .
3. Anticancer Potential
Studies have also explored the anticancer potential of piperidine derivatives. For instance, compounds with similar structures have shown promising results against human liver carcinoma cell lines (HepG2), with some exhibiting IC50 values lower than traditional chemotherapeutics like doxorubicin .
Case Studies
Several studies have highlighted the biological activity of piperidine derivatives, including:
- Study on AChE Inhibition : A series of piperidine derivatives were synthesized and evaluated for their AChE inhibitory activity. One notable compound displayed an IC50 value significantly lower than existing treatments, indicating its potential as an antidementia agent .
- Antibacterial Screening : Compounds were assessed against multiple bacterial strains, revealing that certain modifications led to enhanced antibacterial efficacy, particularly against Gram-positive bacteria .
Properties
IUPAC Name |
4-benzyl-1-(3-fluorophenyl)sulfonylpiperidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FNO2S/c19-17-7-4-8-18(14-17)23(21,22)20-11-9-16(10-12-20)13-15-5-2-1-3-6-15/h1-8,14,16H,9-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVAFSHKKHLNKSW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CC2=CC=CC=C2)S(=O)(=O)C3=CC=CC(=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20FNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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